molecular formula C17H17FO B1327697 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898794-28-0

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327697
M. Wt: 256.31 g/mol
InChI Key: DRUORFQLOSNBRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of key functional groups and the assembly of the carbon framework. For instance, the synthesis of enantiopure compounds with fluorine substituents has been achieved through reactions starting from amino alcohols and halogenated phenones . Although the exact synthesis of "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone" is not detailed, similar strategies could potentially be applied, considering the presence of a fluorophenyl group and a propiophenone backbone in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone" has been characterized using techniques such as single-crystal X-ray diffraction . These studies reveal the nonplanarity of molecules and the presence of intramolecular hydrogen bonds, which are significant for the stability and reactivity of the compounds. The molecular geometry and electronic properties of these compounds have been calculated using density functional theory (DFT), which could also be applied to predict the structure of "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone" .

Chemical Reactions Analysis

The reactivity of compounds with similar structural features includes the formation of cycloadducts through [4+2] cycloaddition processes . The presence of electron-withdrawing groups such as fluorine can influence the reactivity patterns of the phenyl ring in electrophilic aromatic substitution reactions. Additionally, the formation of 2,4-dinitrophenyl ethers from phenols suggests that the hydroxyl group in related compounds can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and cell parameters have been determined for compounds with structural similarities . The chemical properties, including tautomeric stability, intramolecular hydrogen bonding, and charge distribution, have been analyzed using NBO, NPA, and MEP studies . These analyses provide information on the reactive sites and charge delocalization within the molecule, which are crucial for understanding the behavior of "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone". The nonlinear optical (NLO) properties of related compounds have been predicted to be significant, suggesting potential applications in materials science .

Scientific Research Applications

1. Complex Formation in Molecular Structures

Studies have shown the formation of molecular complexes involving compounds related to 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone. For example, a study explored the structures of molecular complexes formed with alcohols, highlighting the importance of such compounds in understanding complex molecular interactions (Toda, Tanaka, & Mak, 1985).

2. Characterization Techniques in Chemistry

Research has also focused on the characterization of phenols and their derivatives, which is crucial for understanding the properties and potential applications of compounds like 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone. This involves methods such as spectrophotometric and colorimetric analyses, crucial for the identification and analysis of chemical substances (Lehmann, 1971).

3. Exploration of Polymorphs and Solvates

Research into polymorphs and solvates of related bis-phenols has been conducted, which is significant for understanding the physical properties and stability of such compounds. This includes examining the different forms these compounds can take, which is essential in fields like pharmaceuticals and material sciences (Nath & Baruah, 2013).

4. Development of Advanced Materials

Compounds related to 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone have been studied in the context of developing advanced materials, such as aromatic copolyethers. This has implications in the creation of new materials with unique properties like high thermal stability and specific electrical insulating properties (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

5. Applications in Environmental Science

Studies have also examined the degradation of aromatic organic pollutants, which includes compounds structurally related to 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone. This research is significant for understanding and developing methods to mitigate environmental pollution (Goskonda, Catallo, & Junk, 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future study of this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its interactions with biological systems or its potential use in the development of new materials or pharmaceuticals .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUORFQLOSNBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644694
Record name 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898794-28-0
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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